endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene
Description
endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene is a polycyclic cage compound featuring a bridged oxa-azatricyclic scaffold. It serves as a core structure for derivatives investigated as multifunctional neuroprotective agents targeting neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Its derivatives modulate calcium influx via NMDA receptors and voltage-gated calcium channels (VGCCs), attenuating excitotoxicity—a key mechanism in neuronal degeneration . The compound’s structural rigidity and functional group diversity enable interactions with biological targets such as the NMDA receptor ion channel, mimicking known blockers like MK-801 and NGP1-01 .
Properties
CAS No. |
5263-63-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H12O/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2 |
InChI Key |
KTONMPPWCXZPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2COC3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction of Furan and Bicyclic Dienophiles
The most efficient route to endo-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene involves a Diels-Alder reaction between furan and a bicyclic dienophile, typically a norbornene derivative. Egunlusi et al. reported a high-yielding protocol using toluene as the solvent under reflux conditions (1.5–24 hours), achieving 47–97% yields. The reaction proceeds via a concerted mechanism, favoring the endo transition state due to secondary orbital interactions between the electron-rich furan and the electron-deficient dienophile.
Key Reaction Parameters
- Dienophile : Tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione
- Solvent : Anhydrous toluene
- Temperature : 110°C (reflux)
- Catalyst : Triethylamine (TEA) for aminolysis steps
The crude product is purified via column chromatography, with the endo-isomer identified by distinct NMR shifts (e.g., δ 6.2–6.5 ppm for olefinic protons).
Aminolysis for Functionalization
Post-cycloaddition, the tricyclic dione undergoes aminolysis with primary amines to yield imide derivatives. This step introduces structural diversity while retaining the endo configuration. For example, reaction with benzylamine in toluene/TEA at reflux for 10–24 hours affords N-substituted imides in 60–85% yields.
Reductive Dechlorination of Endosulfan Derivatives
Environmental Degradation Pathway
endo-4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene is identified as a degradation product of endosulfan ether (ES-E), an organochlorine pesticide metabolite. Reductive dechlorination using zero-valent magnesium (Mg⁰) and zinc chloride (ZnCl₂) in acetic acid selectively removes chlorine atoms, yielding the tricyclic compound.
Optimized Conditions
- Reductant : Mg⁰ powder (5.0 g per 1.0 g ES-E)
- Catalyst : ZnCl₂ (5.0 mmol)
- Solvent : Acetone-water (1:1)
- Reaction Time : 2 hours at 27–31°C
The product is extracted with ethyl acetate and confirmed via GC-MS (m/z 164 [M⁺]) and ¹H NMR (δ 5.8–6.1 ppm for bridgehead protons).
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆) : δ 6.25 (d, J = 8.5 Hz, 2H, olefinic), δ 3.85 (m, 1H, bridgehead), δ 2.75–2.95 (m, 4H, methylene).
- ¹³C NMR : δ 175.2 (C=O), δ 132.5 (olefinic carbons), δ 55.8 (oxygen-bearing quaternary carbon).
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of a functional group with another, leading to a variety of substituted derivatives.
Scientific Research Applications
endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene, also known as 4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one, is a molecule with potential applications as a scaffold in synthesizing neuroprotective agents . Research indicates its derivatives may have neuroprotective effects and calcium-modulating properties .
Chemical Properties
- Molecular Formula
- Molecular Weight 150.17400 g/mol
- Density 1.248 g/cm3
- Boiling Point 301.3ºC at 760 mmHg
- Flash Point 122.8ºC
- Index of Refraction 1.56
Applications in Scientific Research
- Neuroprotective Agent Synthesis:
- 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives have been synthesized as potential lead scaffolds for neuroprotective agents . These derivatives could potentially act as neuroprotective agents, with synthetic versatility making them precursors to pharmacologically active agents .
- Structurally related derivatives of 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione were synthesized and characterized, and were found to exhibit calcium modulating abilities at the NMDA receptor and VGCC within a similar activity range as NGP1-01 .
- Studies have explored the neuroprotective effects of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives via attenuation of MPP+-induced neurotoxicity .
- ** изучения производных 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione:**
Mechanism of Action
The mechanism by which 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
Tricycloundecene Derivative (1)
- Structure : Tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione.
- Activity : Exhibits calcium modulation at NMDA and VGCC, but derivatives of endo-4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene (e.g., compound 3 ) show superior neuroprotection (53.56% cell viability enhancement vs. MPP+ toxicity) .
- SAR : Less lipophilic than endo-4-oxatricyclo derivatives, contributing to reduced blood-brain barrier (BBB) penetration .
MK-801 (Dizocilpine)
- Structure: Arylcyclohexylamine non-competitive NMDA receptor antagonist.
- Activity : Strong NMDA receptor blockade but lacks VGCC inhibition. Endo-4-oxatricyclo derivatives (e.g., compounds 7, 10–13 ) surpass MK-801 in NMDA-mediated calcium influx inhibition (~2–3× potency) while maintaining dual NMDA/VGCC activity .
- Limitations : MK-801’s high psychotomimetic side effects limit clinical use, whereas endo-4-oxatricyclo derivatives show low cytotoxicity (cell viability >75% at 10 µM) .
Adamantanes (e.g., Memantine)
- Structure : Rigid diamondoid scaffold.
- Activity : Moderate NMDA receptor antagonism with voltage-dependent action. Endo-4-oxatricyclo derivatives exhibit broader calcium modulation (dual NMDA/VGCC inhibition) and enhanced lipophilicity, improving BBB permeation (SwissADME prediction: >90% BBB permeability) .
NGP1-01
- Structure : Polycyclic amine with dual NMDA/VGCC activity.
- Activity : Similar multifunctional profile, but endo-4-oxatricyclo derivatives (e.g., 3, 11 ) demonstrate stronger VGCC inhibition (~1.5× potency vs. nimodipine) and improved neuroprotection (e.g., compound 3 reduces neuronal loss by >50% vs. MPP+) .
Nimodipine
- Structure : Dihydropyridine L-type VGCC blocker.
- Activity : Selective for VGCCs but ineffective at NMDA receptors. Compound 11 of the endo-4-oxatricyclo series exceeds nimodipine’s VGCC inhibition (~2× potency) while maintaining NMDA activity .
Structure-Activity Relationships (SAR)
- NMDA Receptor Inhibition: Requires less conformational rigidity than adamantanes for channel penetration. Basic amino groups enhance ion channel interactions (e.g., compound 11 with primary amine) .
- VGCC Inhibition :
- Dual Activity :
- Hybrid scaffolds (e.g., oxa-aza tricyclic core) enable simultaneous NMDA/VGCC modulation, unlike selective agents like nimodipine .
Biological Activity
endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene, also known as 4-Oxa-tricyclo[5.2.1.0(2,6)]dec-8-en-3-one, is a bicyclic compound with significant biological activity that has garnered attention in medicinal chemistry and drug development. Its unique structure contributes to its potential applications in various therapeutic areas, particularly in neuroprotection and as a scaffold for drug design.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 64550-47-6 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.174 g/mol |
| Density | 1.248 g/cm³ |
| Boiling Point | 301.3 °C |
| Flash Point | 122.8 °C |
The molecular structure of this compound features an oxatricyclo framework that is conducive to various interactions with biological targets.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of derivatives of this compound. A notable research article discusses the synthesis of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene derivatives as lead scaffolds for neuroprotective agents, indicating that these compounds may help mitigate neuronal damage and promote cell survival under stress conditions, such as oxidative stress or excitotoxicity .
Case Study: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines demonstrated that specific derivatives of this compound significantly reduced apoptosis induced by glutamate toxicity, a common model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative damage linked to various diseases. The ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that suggest the compound's potential role in preventing oxidative stress-related cellular damage.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have indicated moderate activity against certain bacterial strains, although further studies are warranted to elucidate its full spectrum of antimicrobial efficacy.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
